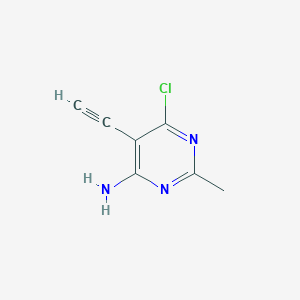![molecular formula C6H5N3S B13042521 3H-Imidazo[4,5-b]pyridine-7-thiol CAS No. 6953-55-5](/img/structure/B13042521.png)
3H-Imidazo[4,5-b]pyridine-7-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H,4H,7H-Imidazo[4,5-b]pyridine-7-thione is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a thione group at the 7-positionThe imidazo[4,5-b]pyridine scaffold is known for its biological activity and has been explored for various therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H,4H,7H-Imidazo[4,5-b]pyridine-7-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be further modified to introduce the thione group . The reaction conditions often include phase transfer catalysis in a solid-liquid system, and the structures of the synthesized compounds are confirmed using spectral data such as 1H NMR and 13C NMR .
Industrial Production Methods
Industrial production methods for 3H,4H,7H-Imidazo[4,5-b]pyridine-7-thione are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3H,4H,7H-Imidazo[4,5-b]pyridine-7-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The imidazo[4,5-b]pyridine core can undergo substitution reactions, particularly at the bromine position if present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated derivatives can be used for substitution reactions under phase transfer catalysis conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazo[4,5-b]pyridine derivatives .
Aplicaciones Científicas De Investigación
3H,4H,7H-Imidazo[4,5-b]pyridine-7-thione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3H,4H,7H-Imidazo[4,5-b]pyridine-7-thione largely depends on its specific application. For instance, as an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with essential enzymes . In medicinal applications, it may act as a GABA A receptor modulator, influencing neurotransmission . The exact molecular targets and pathways involved can vary, but often include key enzymes and receptors critical to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine: The parent compound without the thione group.
Imidazo[4,5-c]pyridine: A structural isomer with different biological activity.
Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.
Uniqueness
3H,4H,7H-Imidazo[4,5-b]pyridine-7-thione is unique due to the presence of the thione group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Número CAS |
6953-55-5 |
|---|---|
Fórmula molecular |
C6H5N3S |
Peso molecular |
151.19 g/mol |
Nombre IUPAC |
1,4-dihydroimidazo[4,5-b]pyridine-7-thione |
InChI |
InChI=1S/C6H5N3S/c10-4-1-2-7-6-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10) |
Clave InChI |
ZJKISMRQYQWJJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C(C1=S)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


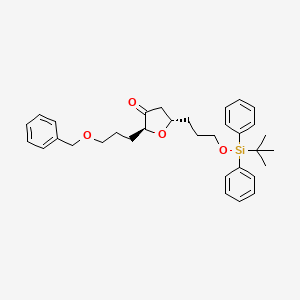
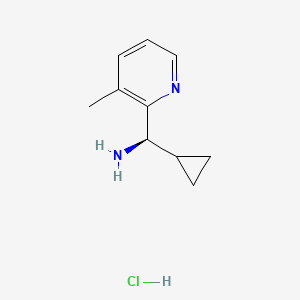
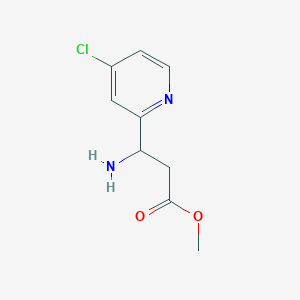
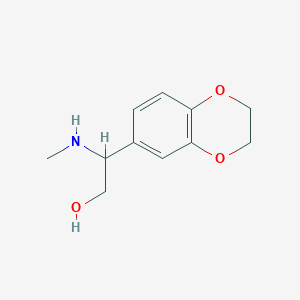



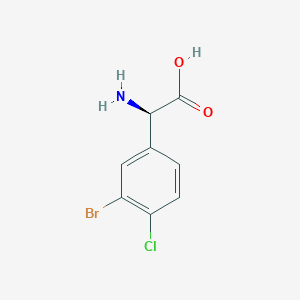
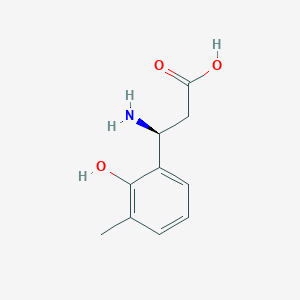


![(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13042499.png)

